2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate
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Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is a derivative of dihydroquinoline, which is known for its diverse pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be achieved through the condensation of aniline with acetone in the presence of a catalyst. One efficient method involves using Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3 as catalysts . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its dihydroquinoline form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzenesulfonate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate involves its interaction with molecular targets and pathways within cells. For instance, it may act as an antioxidant by inhibiting lipid peroxidation, thereby protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzenesulfonate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: Another dihydroquinoline derivative with similar pharmacological properties.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl biphenyl-4-carboxylate: A compound with a similar structure but different functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C18H19NO3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C18H19NO3S/c1-13-12-18(2,3)19-17-10-9-14(11-16(13)17)22-23(20,21)15-7-5-4-6-8-15/h4-12,19H,1-3H3 |
InChI Key |
PNHHYPFHWMUSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)(C)C |
Origin of Product |
United States |
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